- Hydrogen peroxide salts as reagents in the oxidative halogenation of aromatic compounds, Zhurnal Obshchei Khimii, 1995, 65(2), 315-17
Cas no 95-72-7 (2-Chloro-1,4-dimethylbenzene)
2-Chloro-1,4-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-1,4-dimethylbenzene
- 2-Chloro-p-xylene
- 2,5-Dimethylchlorobenzene
- Benzene, 2-chloro-1,4-dimethyl-
- 1-Chloro-2,5-dimethylbenzene
- Chloro-p-xylene
- p-Xylene, 2-chloro-
- 2-chloro-1,4-dimethyl-benzene
- 3Y9K758WLV
- Chloro-p-xylene (VAN)
- 2-chlor-p-xylol
- NSC60148
- PubChem3640
- 2-chloro-1,4-xylene
- p-Xylene, 2-chloro- (8CI)
- 2-CHLORO-4-METHYLTOLUENE
- 2-chloranyl-1,4-dimethyl-benzene
- ANW-
- 2-Chloro-1,4-dimethylbenzene (ACI)
- p-Xylene, 2-chloro- (7CI, 8CI)
- 1,4-Dimethyl-2-chlorobenzene
- 2,5-Dimethyl-1-chlorobenzene
- Monochloro-p-xylene
- NSC 60148
- SCHEMBL89325
- EINECS 260-525-8
- EINECS 202-444-2
- UNII-3Y9K758WLV
- AKOS005255110
- FS-4295
- NSC-60148
- DTXCID2048955
- 57030-73-6
- A845443
- NS00040458
- MFCD00000564
- Q27894523
- EN300-78338
- F0001-2278
- p-Xylene, monochloro derivative
- W-109361
- p-Xylene, 2-chloro-(8CI)
- 95-72-7
- SY053924
- 2-Chloro-1,4-dimethylbenzene, >=99.0%
- E83795
- DTXSID9059125
-
- MDL: MFCD00000564
- Inchi: 1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
- InChI Key: KZNRNQGTVRTDPN-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CC=C(C)C=1
Computed Properties
- Exact Mass: 140.03900
- Monoisotopic Mass: 140.039278
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 90.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Transparent colorless to yellowish liquid
- Density: 1.049 g/mL at 25 °C(lit.)
- Melting Point: 2 °C (lit.)
2-3 °C - Boiling Point: 186°C
- Flash Point: Degrees Fahrenheit:152.6°F
Degrees Celsius:67°C - Refractive Index: n20/D 1.524(lit.)
n20/D 1.524 - PSA: 0.00000
- LogP: 2.95680
- FEMA: 3596
2-Chloro-1,4-dimethylbenzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:1993
- WGK Germany:3
- Hazard Category Code: 22-36/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R22; R36/38
2-Chloro-1,4-dimethylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloro-1,4-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122701-100g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 100g |
¥590.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122701-25g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 25g |
¥170.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122701-500g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 500g |
¥2360.90 | 2023-09-03 | |
| Alichem | A013026176-250mg |
2,5-Dimethylchlorobenzene |
95-72-7 | 97% | 250mg |
$504.00 | 2023-08-31 | |
| Alichem | A013026176-500mg |
2,5-Dimethylchlorobenzene |
95-72-7 | 97% | 500mg |
$823.15 | 2023-08-31 | |
| Alichem | A013026176-1g |
2,5-Dimethylchlorobenzene |
95-72-7 | 97% | 1g |
$1579.40 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005831-100g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 100g |
¥556 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005831-25g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 25g |
¥169 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005831-500g |
2-Chloro-1,4-dimethylbenzene |
95-72-7 | 98% | 500g |
¥2435 | 2024-07-19 | |
| TRC | C014030-1g |
2-Chloro-p-xylene |
95-72-7 | 1g |
$ 65.00 | 2023-09-08 |
2-Chloro-1,4-dimethylbenzene Production Method
Production Method 1
Production Method 2
- Phosphonium nitrate ionic liquid catalysed electrophilic aromatic oxychlorination, Green Chemistry, 2010, 12(9), 1654-1660
Production Method 3
- Ring chlorination of benzenoid compounds using calcium hypochlorite [Ca(OCl)2], Synthetic Communications, 1989, 19(5-6), 799-804
Production Method 4
1.2 Reagents: Water
- Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts, Journal of Organic Chemistry, 2022, 87(19), 12558-12573
Production Method 5
- Halogenation using quaternary ammonium polyhalides. XIX. Aromatic chlorination of arenes with benzyltrimethylammonium tetrachloroiodate, Bulletin of the Chemical Society of Japan, 1989, 62(6), 2096-8
Production Method 6
- Preparation and spectroscopic study of 13-substituted 2,11-dithiahexahydro[3.3]paracyclophanes, Journal of Chemical Research, 2005, (11), 708-711
Production Method 7
- 1,2-Benziodoxol-3(1H)-one derivative, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4
Production Method 8
- 1,1'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5
Production Method 9
- Photochemical dehalogenation mediated by macrocyclic nickel(II) complexes, Inorganic Chemistry Communications, 2011, 14(6), 902-905
Production Method 10
- Regiospecific chlorination of xylenes using K-10 montmorillonite clay, Synthetic Communications, 2008, 38(16), 2820-2825
Production Method 11
- Electrophilic Aromatic Chlorination and Haloperoxidation of Chloride Catalyzed by Polyfluorinated Alcohols: A New Manifestation of Template Catalysis, Journal of the American Chemical Society, 2003, 125(40), 12116-12117
Production Method 12
1.2 Solvents: Water
- Process for generating electrophiles from anions by reaction with electrophilic fluorinating agent, European Patent Organization, , ,
Production Method 13
- Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides, Journal of the American Chemical Society, 2020, 142(3), 1621-1629
Production Method 14
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water ; rt
- A novel and efficient ceric ammonium nitrate catalyzed oxidative nuclear chlorination of activated aromatic compounds by acetyl chloride, Synlett, 2003, (2), 221-222
Production Method 15
- Versatility of zeolites as catalysts for ring or side-chain aromatic chlorinations by sulfuryl chloride, Journal of Organic Chemistry, 1990, 55(18), 5260-9
Production Method 16
- Sulfur(VI) fluoride compounds and methods for the preparation thereof, World Intellectual Property Organization, , ,
Production Method 17
- Grindstone chemistry: (diacetoxyiodo)benzene-mediated oxidative nuclear halogenation of arenes using NaCl, NaBr or I2, Journal of Chemical Research, 2006, (6), 366-368
Production Method 18
- Effects of the film thickness on the morphology, structure, and crystal orientation behavior of poly(chloro-p-xylylene) films, Journal of Applied Polymer Science, 2015, 132(5),
Production Method 19
- 1,1-Difluoro-2,2-bipyridinium bis(Tetrafluoroborate), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Production Method 20
- Aromatic substitution in ball mills: formation of aryl chlorides and bromides using potassium peroxomonosulfate and NaX, Green Chemistry, 2012, 14(6), 1673-1679
2-Chloro-1,4-dimethylbenzene Raw materials
- 2,5-Dichloro-1,4-dimethylbenzene
- 6-Nitro-3,10-dithiatricyclo[10.2.2.25,8]octadeca-5,6,7-triene
- Dichloro-2,2-paracyclophane
2-Chloro-1,4-dimethylbenzene Preparation Products
2-Chloro-1,4-dimethylbenzene Suppliers
2-Chloro-1,4-dimethylbenzene Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-Chloro-1,4-dimethylbenzene
Professional Introduction to 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7)
2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) is a significant organic compound widely utilized in the pharmaceutical and chemical industries due to its versatile structural properties. This aromatic hydrocarbon derivative features a chloro substituent and two methyl groups positioned at the 1 and 4 positions of the benzene ring, making it a valuable intermediate in synthetic chemistry. Its unique molecular configuration not only contributes to its reactivity but also enhances its utility in various chemical transformations.
The compound’s molecular formula, C₈H₈Cl, underscores its aromatic nature with a chlorine atom replacing one hydrogen on the benzene ring. The presence of two methyl groups at the ortho positions (1 and 4) influences its electronic distribution, making it a reactive species in electrophilic aromatic substitution reactions. These characteristics have positioned 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) as a cornerstone in the synthesis of more complex molecules, particularly in drug development.
In recent years, advancements in medicinal chemistry have highlighted the compound’s role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop novel therapeutic agents targeting various diseases. For instance, derivatives of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) have been explored for their potential in inhibiting enzymes involved in inflammatory pathways. This has sparked considerable interest among academic and industrial chemists seeking innovative solutions for chronic conditions.
The pharmaceutical industry has also recognized the compound’s significance in producing active pharmaceutical ingredients (APIs). Its chloro and methyl substituents provide reactive sites that can be selectively modified to yield pharmacologically relevant structures. Recent studies have demonstrated its utility in generating compounds with anti-inflammatory and analgesic properties, further solidifying its importance in drug discovery pipelines.
From a synthetic chemistry perspective, 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) serves as a versatile building block for constructing more intricate molecular architectures. Its reactivity allows for facile functionalization through nucleophilic substitution reactions, cross-coupling reactions, and other transformations essential for constructing complex organic molecules. This adaptability has made it indispensable in both academic research laboratories and industrial-scale manufacturing processes.
The compound’s stability under various reaction conditions further enhances its appeal as an intermediate. It can withstand moderate temperatures and pressures while maintaining its structural integrity, making it suitable for large-scale production without significant degradation. This stability is critical for ensuring consistent yields and quality in pharmaceutical manufacturing.
Environmental considerations have also influenced the adoption of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) in modern synthetic protocols. Efforts to minimize waste and optimize reaction efficiency have led to greener synthetic routes incorporating this compound as a key intermediate. These innovations align with global sustainability goals while maintaining high standards of chemical synthesis.
Future research directions may explore novel applications of 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) beyond traditional pharmaceutical uses. Its unique structural features could inspire new methodologies in material science or agrochemical development. As synthetic techniques evolve, this compound may find even broader utility across multiple scientific disciplines.
In conclusion, 2-Chloro-1,4-dimethylbenzene (CAS No. 95-72-7) remains a pivotal compound in the chemical industry due to its structural versatility and reactivity. Its contributions to pharmaceutical synthesis and ongoing research underscore its enduring importance as an intermediate in organic chemistry. Continued exploration of its applications will likely yield further advancements across various scientific fields.
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